molecular formula C12H19N3O2 B6205435 tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate CAS No. 2107693-40-1

tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate

Cat. No.: B6205435
CAS No.: 2107693-40-1
M. Wt: 237.30 g/mol
InChI Key: QLDAAIKCDGYSGR-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyridine ring, and an aminoethyl substituent. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate . This intermediate then reacts with the pyridine derivative to form the desired carbamate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate is unique due to its specific structure, which combines a pyridine ring with an aminoethyl substituent. This combination provides distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 6-bromo-2-pyridinamine, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "tert-butyl N-(2-hydroxyethyl)carbamate", "6-bromo-2-pyridinamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(2-hydroxyethyl)carbamate (1.0 equiv) and 6-bromo-2-pyridinamine (1.1 equiv) in methanol and stir at room temperature for 24 hours.", "Step 2: Remove the solvent under reduced pressure and dissolve the resulting intermediate in water.", "Step 3: Add sodium borohydride (1.2 equiv) to the solution and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding dilute hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate as a white solid." ] }

CAS No.

2107693-40-1

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C12H19N3O2/c1-8(13)9-6-5-7-10(14-9)15-11(16)17-12(2,3)4/h5-8H,13H2,1-4H3,(H,14,15,16)

InChI Key

QLDAAIKCDGYSGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)NC(=O)OC(C)(C)C)N

Purity

95

Origin of Product

United States

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